Cas no 96847-55-1 ((1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide)
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- Levomilnacipran
- (1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
- (-)-(1R,2S)-MILNACIPRAN
- Dextromilnacipran
- (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
- D08222
- MILNACIPRAN [MI]
- MILNACIPRAN [VANDF]
- C16729
- Ixel
- Milnacipran [INN:BAN]
- HY-B0168
- F0F
- CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R,2S)-
- DTXSID601025164
- Milnacipranum
- BDBM86420
- N06AX17
- F-2696
- NCGC00165825-01
- Milnacipran (INN)
- UNII-ES1O38J3C4
- Milnacipran
- F 2207
- NS00005402
- DTXCID8028262
- F2207
- (-)-milnacipran
- UNII-G56VK1HF36
- (+-)-Milnacipran
- MILNACIPRAN PIERRE FABRE MEDICAMENT
- CS-0003566
- CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R-CIS)-
- Milnacipran [INN]
- Milnace
- G56VK1HF36
- (1RS,2SR)-2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYLCYCLOPROPANECARBOXAMIDE
- CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R,2S)-REL-
- MILNACIPRAN [EMA EPAR]
- Milnacipranum [Latin]
- 96847-55-1
- EN300-18531191
- AB00640027_06
- Milnacipranum (Latin)
- (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenyl-cyclopropane-1-carboxamide
- SCHEMBL8099
- (+-)-cis-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
- Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-
- F2696
- Toledomin
- CAS_92623-85-3
- Q421058
- ES1O38J3C4
- HY-14794
- Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-(+-)-
- (1R,2S)-MILNACIPRAN
- MILNACIPRAN [WHO-DD]
- CHEMBL252923
- DTXSID3048287
- 92623-85-3
- CHEBI:94468
- Impulsor
- BRD-K02227374-003-07-1
- DA-59410
- EX-A10208
-
- Inchi: 1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1
- InChI Key: GJJFMKBJSRMPLA-HIFRSBDPSA-N
- SMILES: O=C([C@]1(C2C=CC=CC=2)C[C@@H]1CN)N(CC)CC
Computed Properties
- Exact Mass: 246.173213330g/mol
- Monoisotopic Mass: 246.173213330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- Density: 1.077
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2594-5 mg |
Levomilnacipran |
96847-55-1 | 99.83% | 5mg |
¥448.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2594-10 mg |
Levomilnacipran |
96847-55-1 | 99.83% | 10mg |
¥776.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2594-25 mg |
Levomilnacipran |
96847-55-1 | 99.83% | 25mg |
¥1712.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2594-50 mg |
Levomilnacipran |
96847-55-1 | 99.83% | 50mg |
¥3016.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2594-100 mg |
Levomilnacipran |
96847-55-1 | 99.83% | 100MG |
¥4544.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2594-200 mg |
Levomilnacipran |
96847-55-1 | 99.83% | 200mg |
¥8179.00 | 2022-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3192-100MG |
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
96847-55-1 | 95% | 100MG |
¥ 1,603.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3192-250MG |
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
96847-55-1 | 95% | 250MG |
¥ 2,560.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3192-500MG |
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
96847-55-1 | 95% | 500MG |
¥ 4,270.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3192-1G |
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
96847-55-1 | 95% | 1g |
¥ 6,402.00 | 2023-04-12 |
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide Suppliers
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide Related Literature
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Julien Alliot,Edmond Gravel,Florence Pillon,David-Alexandre Buisson,Marc Nicolas,Eric Doris Chem. Commun. 2012 48 8111
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Claudia Sanfilippo,Alessandra Forni,Angela Patti RSC Adv. 2016 6 49876
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Dinh-Vu Nguyen,Edmond Gravel,David-Alexandre Buisson,Marc Nicolas,Eric Doris Org. Chem. Front. 2017 4 1276
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Ahmed A. Abu-hassan,Ramadan Ali,Sayed M. Derayea RSC Adv. 2020 10 38884
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5. P450-catalyzed asymmetric cyclopropanation of electron-deficient olefins under aerobic conditionsHans Renata,Z. Jane Wang,Rebekah Z. Kitto,Frances H. Arnold Catal. Sci. Technol. 2014 4 3640
Additional information on (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Compound CAS No 96847-55-1: (1R,2S)-2-(Aminomethyl)-N,N-Diethyl-1-Phenylcyclopropane-1-Carboxamide
The compound with CAS No 96847-55-1, known as (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity. The cyclopropane ring at the core of the molecule is a key structural feature that contributes to its stability and reactivity. Recent studies have highlighted the importance of such strained ring systems in drug design, particularly in the development of novel therapeutic agents.
N,N-Diethyl substitution on the carboxamide group adds to the molecule's complexity and functionality. This substitution pattern is known to influence the compound's solubility, bioavailability, and interaction with biological targets. The phenyl group attached to the cyclopropane ring introduces aromaticity, which can enhance the molecule's electronic properties and intermolecular interactions. These features make (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide a promising candidate for further exploration in medicinal chemistry.
Recent advancements in synthetic chemistry have enabled more efficient methods for the preparation of this compound. Researchers have employed stereoselective synthesis techniques to achieve high enantiomeric excess, which is critical for ensuring consistent biological activity. The use of chiral catalysts and asymmetric induction has been particularly effective in constructing the (1R,2S) stereochemistry. These methods not only improve yield but also reduce environmental impact, aligning with current green chemistry principles.
The biological activity of (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide has been a focal point of recent investigations. Studies have demonstrated its potential as a modulator of various cellular pathways, including those involved in inflammation and neurodegenerative diseases. The aminomethyl group is believed to play a pivotal role in these interactions by serving as a binding site for key proteins or enzymes. Preclinical data suggest that this compound exhibits selective activity against specific targets, making it a strong candidate for drug development.
In terms of applications, this compound has shown promise in the field of drug delivery systems. Its unique structure allows for potential modifications that could enhance drug targeting and reduce off-target effects. Researchers are exploring the use of this compound as a scaffold for developing prodrugs or targeted therapies. Additionally, its stability under physiological conditions makes it suitable for long-term therapeutic applications.
Looking ahead, the future of (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide lies in its continued optimization and validation through clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression into therapeutic use. The integration of advanced computational modeling techniques with experimental studies will further enhance our understanding of this compound's mechanisms of action.
In conclusion, (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide represents a significant advancement in organic chemistry with broad implications for drug discovery and development. Its unique structure, coupled with recent breakthroughs in synthesis and biological evaluation, positions it as a key player in the quest for novel therapeutic agents.
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